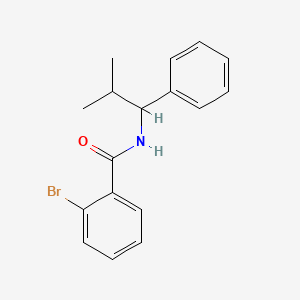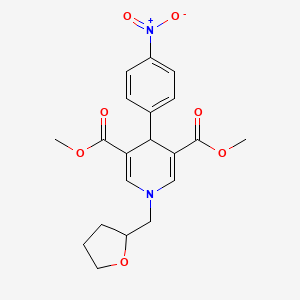![molecular formula C23H28N2O3 B4045164 1-[5-(4-tert-butylphenyl)-2-(4-methoxybenzyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B4045164.png)
1-[5-(4-tert-butylphenyl)-2-(4-methoxybenzyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl]ethanone
Übersicht
Beschreibung
1-[5-(4-tert-butylphenyl)-2-(4-methoxybenzyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl]ethanone is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a tert-butylphenyl group, a methoxybenzyl group, and a methyl group attached to the oxadiazole ring.
Wissenschaftliche Forschungsanwendungen
1-[5-(4-tert-butylphenyl)-2-(4-methoxybenzyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[5-(4-tert-butylphenyl)-2-(4-methoxybenzyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl]ethanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the tert-butylphenyl group: This step involves the use of tert-butylbenzene and a suitable electrophile to introduce the tert-butylphenyl group onto the oxadiazole ring.
Attachment of the methoxybenzyl group: This can be done through a Friedel-Crafts alkylation reaction using methoxybenzyl chloride and a Lewis acid catalyst.
Final modification:
Analyse Chemischer Reaktionen
1-[5-(4-tert-butylphenyl)-2-(4-methoxybenzyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups on the molecule.
Addition: Addition reactions can occur at the double bonds present in the oxadiazole ring, leading to the formation of various adducts.
Wirkmechanismus
The mechanism of action of 1-[5-(4-tert-butylphenyl)-2-(4-methoxybenzyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
1-[5-(4-tert-butylphenyl)-2-(4-methoxybenzyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl]ethanone can be compared with other similar compounds, such as:
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring. They may have varying biological activities and chemical properties.
Benzyl-substituted oxadiazoles: These compounds have benzyl groups attached to the oxadiazole ring, similar to the methoxybenzyl group in the target compound. They may exhibit similar biological activities but differ in their chemical reactivity.
tert-Butylphenyl-substituted oxadiazoles: These compounds have tert-butylphenyl groups attached to the oxadiazole ring, similar to the target compound. They may have similar chemical properties but differ in their biological activities.
Eigenschaften
IUPAC Name |
1-[5-(4-tert-butylphenyl)-2-[(4-methoxyphenyl)methyl]-2-methyl-1,3,4-oxadiazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-16(26)25-23(5,15-17-7-13-20(27-6)14-8-17)28-21(24-25)18-9-11-19(12-10-18)22(2,3)4/h7-14H,15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBUVGRZBYRDLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CC=C(C=C2)C(C)(C)C)(C)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-furyl)isoxazol-3-yl]methyl}acetamide](/img/structure/B4045081.png)
![4-(2,4-dichlorophenoxy)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B4045089.png)
![Butyl 4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4045092.png)
![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine](/img/structure/B4045096.png)

![1-{1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL](/img/structure/B4045105.png)
amino}pyrrolidine-2,5-dione](/img/structure/B4045110.png)
![3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4045114.png)
![2-[2-(4-chloro-2,5-dimethoxyphenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B4045121.png)
![N-{(E)-[(4-chloro-2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide](/img/structure/B4045124.png)
![3-(3-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4045126.png)


![4-[1-oxo-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate](/img/structure/B4045170.png)
